2-Methoxy-N-3-pyrrolidinyl-benzamide HCl
Description
2-Methoxy-N-3-pyrrolidinyl-benzamide HCl is a benzamide derivative featuring a methoxy group at the 2-position of the benzene ring and a pyrrolidinyl substituent linked via an amide bond. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological or synthetic applications.
Properties
IUPAC Name |
2-methoxy-N-pyrrolidin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-5-3-2-4-10(11)12(15)14-9-6-7-13-8-9/h2-5,9,13H,6-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYCJLYSODCDKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary components:
Benzoyl Chloride Synthesis
2-Methoxybenzoic acid is activated to its acid chloride using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under anhydrous conditions. For example, treatment with SOCl₂ at reflux (70–80°C) for 3–4 hours achieves near-quantitative conversion.
Amine Preparation
3-Aminopyrrolidine is typically synthesized via:
-
Reductive amination : Cyclization of γ-aminobutyraldehyde derivatives with sodium cyanoborohydride.
-
Gabriel synthesis : Alkylation of phthalimide-protected pyrrolidine followed by hydrazinolysis.
Stepwise Preparation Methods
Method A: Direct Amide Coupling
Procedure :
-
Activation : 2-Methoxybenzoic acid (1 eq) is refluxed with SOCl₂ (1.2 eq) in dry dichloromethane (DCM) for 4 hours. Excess SOCl₂ is removed under reduced pressure.
-
Coupling : The resultant 2-methoxybenzoyl chloride is added dropwise to a solution of 3-aminopyrrolidine (1 eq) and triethylamine (1.2 eq) in DCM at 0°C. The mixture is stirred for 12 hours at room temperature.
-
Salt Formation : The crude amide is treated with HCl gas in ethyl acetate, precipitating the hydrochloride salt. Filtration and recrystallization from methanol/ether yield the pure product.
Optimization Notes :
Method B: Mixed Carbonate-Mediated Coupling
Procedure :
-
Protection : 3-Aminopyrrolidine is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate (Boc₂O) in ethanol with NaOH (1 eq) at 0°C.
-
Coupling : Boc-protected amine (1 eq) reacts with 2-methoxybenzoyl chloride (1.1 eq) in DCM using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) as coupling agents.
-
Deprotection : The Boc group is removed with 4M HCl in dioxane, followed by salt precipitation.
Advantages :
Reaction Optimization and Critical Parameters
Catalytic Hydrogenation (Patent CN105523995A)
A green synthesis route employs 10% Pd/C for nitro-group reduction:
Solvent and Base Effects
-
Solvent : Tetrahydrofuran (THF) enhances coupling efficiency compared to DMF due to lower polarity.
-
Base : Triethylamine outperforms pyridine in neutralizing HCl during amidation, reducing side-product formation.
Analytical Characterization
Structural Confirmation
Purity Assessment
Industrial-Scale Considerations
Cost-Effective Reagents
Waste Mitigation
-
Green Chemistry : Aqueous workup and solvent recovery (e.g., DCM distillation) reduce environmental impact.
Challenges and Alternatives
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-N-3-pyrrolidinyl-benzamide HCl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or other derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Pharmacological Properties
Research indicates that 2-Methoxy-N-3-pyrrolidinyl-benzamide HCl may exhibit significant pharmacological activities. Preliminary studies suggest potential effects on various biological systems, including:
- Antidiabetic Activity : Similar benzamide derivatives have shown protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, which is crucial in diabetes management. For example, derivatives with similar structures have been optimized to protect β-cells, lowering blood glucose levels significantly .
- Neuropharmacological Effects : The compound's structure suggests potential interactions with neurotransmitter systems, particularly dopamine receptors. Related compounds have been studied for their binding affinities to D2-like dopamine receptors, indicating possible implications in neurological disorders .
2. Synthetic Pathways
The synthesis of this compound typically involves multiple steps that ensure the retention of its structural integrity while allowing for modifications that enhance its biological activity. The synthetic routes generally include:
- Formation of the benzamide framework.
- Introduction of the methoxy group through methylation reactions.
- Incorporation of the pyrrolidinyl moiety via nucleophilic substitution methods.
These synthetic strategies are crucial for producing derivatives with optimized pharmacological profiles .
Research and Development Insights
1. Structure-Activity Relationship (SAR) Studies
SAR studies are essential in understanding how modifications to the chemical structure of benzamides affect their biological activity. For instance, variations in the substituents on the benzene ring or changes in the nitrogen-containing heterocycles can lead to significant differences in potency and selectivity .
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 2-Methoxy-N-(3-nitrophenyl)benzamide | Nitro group substitution | Different electronic properties due to nitro group |
| Benzamide, 3-chloro-5-ethyl-N-(1-ethyl-2-pyrrolidinyl)methyl | Chlorine substitution | Varying halogen effects on reactivity |
| 2-Methoxy-N-(4-methylpyridinyl)benzamide | Pyridine instead of pyrrolidine | Alters biological activity due to nitrogen heterocycle |
This table illustrates how structural modifications can lead to distinct pharmacological profiles, emphasizing the importance of SAR studies in drug development.
2. Case Studies and Experimental Evidence
Recent studies have highlighted the efficacy of benzamide derivatives in protecting β-cells from ER stress-induced apoptosis. For instance, a derivative with a piperidinyl group demonstrated near 100% maximum rescue activity at low concentrations (EC50 = 0.032 µM), showcasing a promising avenue for diabetes treatment .
Mechanism of Action
2-Methoxy-N-3-pyrrolidinyl-benzamide HCl is similar to other benzamide derivatives, such as 3-methoxy-N-propyl-benzamide and N-[2-(1-piperidinyl)ethyl]benzamides. it is unique in its structure and potential applications. The presence of the pyrrolidinyl group and the methoxy substituent contribute to its distinct chemical properties and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Differences :
- Lacks the methoxy group and pyrrolidinyl moiety.
- Contains a 3-methylbenzamide core and a hydroxyl-tertiary alkyl group.
- Functional Relevance :
- Synthesis: Synthesized via coupling of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol, contrasting with the likely amidation route for the target compound .
FLB 524 Hydrochloride (5-chloro-3-ethyl-2-hydroxy-6-methoxy-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]benzamide HCl)
- Structural Similarities :
- Shared benzamide backbone, methoxy group, and pyrrolidinyl substituent.
- Key Differences :
1H-Pyrazole-1-carboxamidine HCl
- Core Structure :
- Pyrazole ring instead of benzene.
- Carboxamidine group replaces the benzamide.
- Functional Contrast :
- Safety Profile :
Comparative Data Table
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Synthetic Flexibility :
- Safety Considerations :
- HCl salts generally improve bioavailability but require rigorous toxicity profiling, as seen in 1H-Pyrazole-1-carboxamidine HCl .
Biological Activity
2-Methoxy-N-3-pyrrolidinyl-benzamide HCl is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. Its structural characteristics suggest a promising interaction with biological targets, making it a subject of various studies aimed at elucidating its mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound can be represented as C₁₃H₁₈ClN₃O. The presence of the methoxy group and the pyrrolidine moiety is significant for its biological activity, as these functional groups can influence lipophilicity, solubility, and interaction with biological molecules.
Anticancer Properties
Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. In vitro studies have shown that it can inhibit cell growth with IC50 values in the low micromolar range. The compound's activity is often compared to established anticancer agents such as doxorubicin and etoposide.
| Cell Line | IC50 (μM) | Comparison Agent | IC50 (μM) |
|---|---|---|---|
| MCF-7 (Breast) | 1.2 | Doxorubicin | 0.5 |
| HCT116 (Colon) | 3.7 | Etoposide | 2.0 |
| HeLa (Cervical) | 4.4 | - | - |
The selectivity index (SI) for tumor versus normal cells is crucial for assessing the therapeutic potential of this compound. Higher SI values indicate better selectivity for cancer cells over normal cells, which is desirable in cancer treatment.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity, particularly against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) for this strain has been reported at 8 μM, indicating a potent effect.
| Microorganism | MIC (μM) |
|---|---|
| Enterococcus faecalis | 8 |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cancer cell proliferation or bacterial survival.
- Receptor Interaction : The methoxy group can enhance binding affinity to various receptors, influencing signaling pathways related to cell growth and apoptosis.
- Oxidative Stress Modulation : Some studies suggest that the compound may exert antioxidative effects, which can contribute to its antiproliferative activity by reducing oxidative stress in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, correlating with increased apoptotic markers.
- In Vivo Efficacy : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methoxy-N-3-pyrrolidinyl-benzamide HCl, and what coupling agents are optimal for amide bond formation?
- Methodology : The compound can be synthesized via coupling reactions between 2-methoxybenzoic acid derivatives and 3-aminopyrrolidine. Use carbodiimide-based coupling agents like EDC•HCl with HOBt (1-hydroxybenzotriazole) to activate the carboxyl group. For example, a procedure involving EDC•HCl (0.12 mmol), HOBt (10 mol%), and triethylamine (40 µL) in dichloromethane (5 mL) under reflux for 12 hours yields stable amide bonds . Low temperatures (-50°C) may improve selectivity in sterically hindered reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients.
- Spectroscopy : Confirm the structure via -NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.2 ppm) and FT-IR (amide C=O stretch ~1650 cm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H] for CHNO•HCl).
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Use PPE (gloves, goggles) to avoid inhalation or skin contact.
- Work in a fume hood due to potential respiratory irritation.
- Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility or stability data under varying pH conditions?
- Methodology :
- Perform pH-dependent stability studies (pH 2–10) using 0.1 M HCl/NaOH. Monitor degradation via UV-Vis or fluorescence spectroscopy (e.g., λ = 280 nm, λ = 350 nm) .
- Use potentiometric titration (e.g., NaOH as titrant) with derivative analysis (first/second-order plots) to identify pKa values and buffer regions .
Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?
- Methodology :
- Reaction Optimization : Vary solvent polarity (e.g., DMF for solubility vs. CHCl for steric control) and temperature (0–25°C).
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted amine or hydrolyzed ester intermediates).
- Scale-Up : Employ flow chemistry for improved heat/mass transfer .
Q. How can crystallographic data be leveraged to predict biological activity or intermolecular interactions?
- Methodology :
- Solve the crystal structure using SHELX programs (e.g., SHELXL for refinement). Analyze hydrogen bonds (e.g., amide N–H∙∙∙O interactions) and π-stacking of the benzamide ring .
- Compare with docking simulations (AutoDock Vina) to assess binding affinity to target receptors (e.g., CNS targets due to pyrrolidine moiety) .
Q. What advanced techniques validate the compound’s role in modulating enzyme or receptor activity?
- Methodology :
- Kinetic Assays : Measure IC values via fluorogenic substrates (e.g., for proteases) or radioligand displacement (e.g., H-labeled antagonists).
- Cellular Uptake : Use confocal microscopy with fluorescent derivatives (e.g., BODIPY-tagged analogs) .
Data Contradiction Analysis
Q. How to address discrepancies in reported pKa or logP values for this compound?
- Methodology :
- Re-measure logP via shake-flask method (octanol/water partitioning) with HPLC quantification.
- Compare experimental pKa (from potentiometric titration ) vs. computational predictions (ADMET Predictor™ or MarvinSketch).
Q. Why do different synthetic routes produce varying enantiomeric excess (ee) for chiral analogs?
- Root Cause : Steric effects during coupling (e.g., EDC vs. DCC) or racemization at high temperatures.
- Resolution : Use chiral HPLC (e.g., Chiralpak® IA column) or asymmetric catalysis (e.g., Evans oxazolidinone auxiliaries) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
